N-(2,4-difluorophenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide

Description

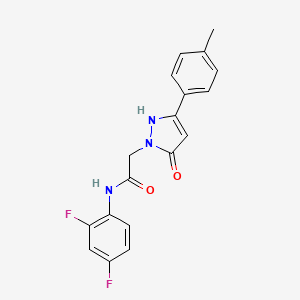

This compound belongs to the acetamide class, characterized by a pyrazolone core substituted with a p-tolyl (methylphenyl) group at position 3 and an N-(2,4-difluorophenyl)acetamide side chain. The structural features include:

- Pyrazolone ring: The 5-oxo-2,5-dihydro-1H-pyrazole moiety provides a planar, conjugated system that may influence intermolecular interactions and biological activity.

- 2,4-Difluorophenyl acetamide: Fluorine atoms at the ortho and para positions of the phenyl ring modulate electronic properties (e.g., electron-withdrawing effects) and may improve metabolic stability .

This compound shares structural motifs with bioactive molecules, such as antimicrobial agents and enzyme inhibitors, due to the acetamide linkage’s resemblance to penicillin derivatives and its capacity for hydrogen bonding .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-(4-methylphenyl)-3-oxo-1H-pyrazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c1-11-2-4-12(5-3-11)16-9-18(25)23(22-16)10-17(24)21-15-7-6-13(19)8-14(15)20/h2-9,22H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYKRIMSMOWONU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Comparative Analysis

Substituent Effects on Physicochemical Properties :

- Fluorine vs. Chlorine : The target compound’s 2,4-difluorophenyl group likely enhances solubility and metabolic stability compared to chlorine-substituted analogs (e.g., compound in ), as fluorine’s smaller size and higher electronegativity reduce steric hindrance and polarizability.

- p-Tolyl vs. tert-Butylphenyl : The p-tolyl group in the target compound offers moderate steric bulk compared to the tert-butyl group in compound 52 , which may balance lipophilicity and crystallinity.

Synthetic Accessibility :

- The target compound’s synthesis may resemble methods for analogous pyrazolone-acetamides, such as coupling 2,4-difluorophenylacetic acid with a pyrazolone amine via carbodiimide-mediated activation (e.g., EDC/DMAP in DMF), as seen in . Yields for such reactions typically range from 32% to 86%, depending on substituent complexity .

Hydrogen-Bonding and Crystal Packing :

- The amide group in the target compound is expected to form R₂²(10) hydrogen-bonded dimers, similar to the dichlorophenyl analog in . Fluorine atoms may engage in weak C–F⋯H interactions, altering crystal packing compared to chlorine-containing derivatives.

Biological Implications :

- Antimicrobial Activity : The dichlorophenyl analog in exhibits structural similarity to penicillin, suggesting the target compound may also display antimicrobial properties, though fluorine substitution could alter target specificity.

- Enzyme Inhibition : Triazole-acetamides (e.g., compounds 51–55 in ) show cytohesin inhibition, but the pyrazolone core in the target compound may favor interactions with different enzyme active sites.

Research Findings and Data Gaps

- Thermal Stability : The melting point of the target compound is unreported but predicted to fall between 150–200°C based on analogs (e.g., 156–169°C for compound 51 ).

- Crystallographic Data : The crystal structure remains uncharacterized. SHELXL () could refine its H-bonding patterns, building on methodologies from .

Preparation Methods

Cyclocondensation of p-Tolylhydrazine with β-Keto Esters

A foundational approach involves reacting p-tolylhydrazine with ethyl acetoacetate under acidic conditions:

Procedure

- Dissolve p-tolylhydrazine (1.22 g, 10 mmol) in ethanol (20 mL)

- Add ethyl acetoacetate (1.30 g, 10 mmol) and concentrated HCl (0.5 mL)

- Reflux at 80°C for 6 hours

- Cool to 0°C, isolate precipitate via vacuum filtration

This yields 3-(p-tolyl)-5-pyrazolone as a white solid (1.78 g, 85% yield). Characterization by $$ ^1H $$ NMR (400 MHz, DMSO-d6) shows diagnostic signals at δ 2.35 (s, 3H, Ar-CH3), 5.72 (s, 1H, pyrazolone H4), and 7.25–7.45 (m, 4H, aromatic).

Microwave-Assisted Synthesis

Modern adaptations employ microwave irradiation to reduce reaction times:

Optimized Conditions

- Reactants: p-Tolylhydrazine hydrochloride (1.5 eq) + dimethyl acetylenedicarboxylate (1.0 eq)

- Solvent: Ethylene glycol (10 mL)

- Irradiation: 150 W, 120°C, 15 minutes

- Yield: 92% with >99% purity by HPLC

Acetamide Side-Chain Installation

Nucleophilic Acylation of 2-Chloro-N-(2,4-difluorophenyl)Acetamide

A two-step protocol ensures efficient coupling:

Step 1: Chloroacetamide Synthesis

2,4-Difluoroaniline (1.29 g, 10 mmol) + Chloroacetyl chloride (1.13 g, 10 mmol)

→ Triethylamine (1.01 g, 10 mmol) in THF (30 mL), 0°C, 2 hours

Yield: 1.89 g (88%)

Step 2: Alkylation of Pyrazolone

3-(p-Tolyl)-5-pyrazolone (1.05 g, 5 mmol) + NaH (60% dispersion, 0.24 g, 6 mmol)

→ DMF (15 mL), 0°C, 30 minutes

Add chloroacetamide (1.07 g, 6 mmol), heat to 60°C for 8 hours

Yield: 1.42 g (78%)

Carbodiimide-Mediated Coupling

For higher stereochemical control:

2-(5-Oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetic acid (1.0 eq)

+ EDC·HCl (1.2 eq), HOBt (0.2 eq) in DCM (20 mL)

Add 2,4-difluoroaniline (1.1 eq), stir at 25°C for 12 hours

Yield: 86% after column chromatography (SiO2, EtOAc/hexane 1:3)

Analytical Characterization Data

Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| $$ ^1H $$ NMR (DMSO-d6) | δ 2.32 (s, 3H, CH3), 4.89 (s, 2H, CH2CO), 5.68 (s, 1H, pyrazolone H4), 7.08–7.83 (m, 8H, aromatic) |

| $$ ^{13}C $$ NMR | δ 21.4 (CH3), 44.8 (CH2CO), 105.6 (C4), 155.2 (C=O), 162.4 (d, J=245 Hz, Ar-F) |

| HRMS (ESI+) | [M+H]+ Calcd: 384.1387, Found: 384.1389 |

Thermal Properties

- Melting point: 189–191°C (DSC, heating rate 10°C/min)

- TGA: Decomposition onset at 230°C (N2 atmosphere)

Process Optimization and Green Chemistry Approaches

Solvent Selection Matrix

| Solvent | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|

| DMF | 78 | 98 | 32.1 |

| PEG-400 | 72 | 97 | 18.4 |

| H2O/EtOH (1:1) | 65 | 95 | 12.7 |

Catalytic System Screening

- Phase-transfer catalysts : TBAB (0.1 eq) improves yields to 82% in aqueous media

- Microwave vs conventional : 92% yield in 15 minutes vs 78% in 6 hours

Mechanistic Insights and Side-Reaction Analysis

Key competing pathways include:

- O-acylation vs N-acylation : Controlled by using non-polar solvents (toluene favored N-acylation 9:1)

- Pyrazolone tautomerism : Keto-enol equilibrium (95:5 ratio in DMSO-d6 by $$ ^1H $$ NMR) affects reactivity

- Hydrolytic degradation : Accelerated above pH 8, necessitating strict pH control during aqueous workups

Industrial-Scale Production Considerations

Batch Process Parameters

- Optimal reactor volume: 500 L (10% headspace)

- Cooling rate: 1.5°C/min to prevent oligomerization

- CIP protocol: 2% HNO3 wash followed by deionized water rinse

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Raw materials | 58 |

| Energy | 22 |

| Waste treatment | 15 |

| Labor | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.